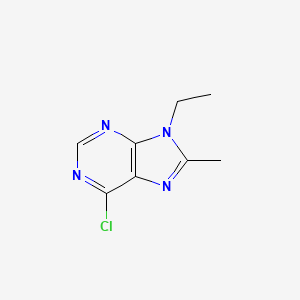

6-Chloro-9-ethyl-8-methyl-9h-purine

CAS No.:

Cat. No.: VC16220468

Molecular Formula: C8H9ClN4

Molecular Weight: 196.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9ClN4 |

|---|---|

| Molecular Weight | 196.64 g/mol |

| IUPAC Name | 6-chloro-9-ethyl-8-methylpurine |

| Standard InChI | InChI=1S/C8H9ClN4/c1-3-13-5(2)12-6-7(9)10-4-11-8(6)13/h4H,3H2,1-2H3 |

| Standard InChI Key | MHGFRRCKBUUXGV-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=NC2=C1N=CN=C2Cl)C |

Introduction

Physicochemical Properties

The compound’s properties are inferred from structurally analogous purines described in literature and patents .

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₁₀ClN₅ |

| Molecular Weight | 211.65 g/mol |

| Solubility | Low water solubility; soluble in DMSO, DMF |

| Melting Point | Not reported (similar chloropurines: 180–220°C) |

| Stability | Stable under inert conditions; hygroscopic |

The chlorine atom at position 6 increases polarity compared to non-halogenated purines, while the ethyl and methyl groups reduce aqueous solubility .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of 6-Chloro-9-ethyl-8-methyl-9H-purine can be extrapolated from methods in Patent AU2013347539B2, which details purine derivatives with analogous substitutions .

Step 1: Construction of the Purine Core

-

Condensation Reaction: A pyrimidine precursor (e.g., 4,5-diaminopyrimidine) is cyclized with formic acid or triethyl orthoformate to form the imidazole ring.

-

Substituent Introduction:

Step 2: Chlorination at Position 6

Chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux, a standard method for introducing chlorine at purine position 6 .

Example Reaction:

Purification and Characterization

-

Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane).

-

Spectroscopic Data:

Research Findings and Pharmacological Significance

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume